One of the identified papers describes an efficient synthetic route for ethyl [(6-iodo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate (5). [ [] ] The synthesis utilizes an S-arylation method, where a pre-synthesized 6-iodo-3-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is reacted with ethyl 2-chloroacetate in the presence of a base, like potassium carbonate, in a suitable solvent, such as acetone or DMF. The reaction proceeds through nucleophilic substitution, where the sulfur atom of the thioxo group attacks the electrophilic carbon of ethyl 2-chloroacetate, leading to the formation of the desired product.
The molecular structure of ethyl [(6-iodo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate has been confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and Raman spectroscopy. [ [] ] The spectral data confirms the presence of the specific functional groups and their arrangement within the molecule, verifying the intended structure.
While a specific mechanism of action for ethyl [(6-iodo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate has not been explicitly described in the provided papers, the paper detailing its synthesis suggests its potential as an effective anti-cancer agent due to its potent inhibitory activity towards vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR) tyrosine kinases. [ [] ] These kinases are crucial regulators of angiogenesis and cell proliferation, respectively, and their inhibition plays a significant role in cancer treatment. Further research is necessary to elucidate the precise mechanism by which this compound interacts with these targets and exerts its inhibitory effects.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: